

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde chemical structure and properties

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Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

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An In-Depth Technical Guide to **4-(4-(Trifluoromethyl)phenoxy)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(4-(trifluoromethyl)phenoxy)benzaldehyde**, a key chemical intermediate. We will delve into its core chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications, particularly within the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is an aromatic aldehyde characterized by a diaryl ether linkage. The structure consists of a benzaldehyde ring connected via an ether oxygen to a para-substituted trifluoromethylphenyl group. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the electrophilic aldehyde (-CHO) group dictates its chemical reactivity and utility as a synthetic building block.

Caption: Chemical structure of **4-(4-(Trifluoromethyl)phenoxy)benzaldehyde**.

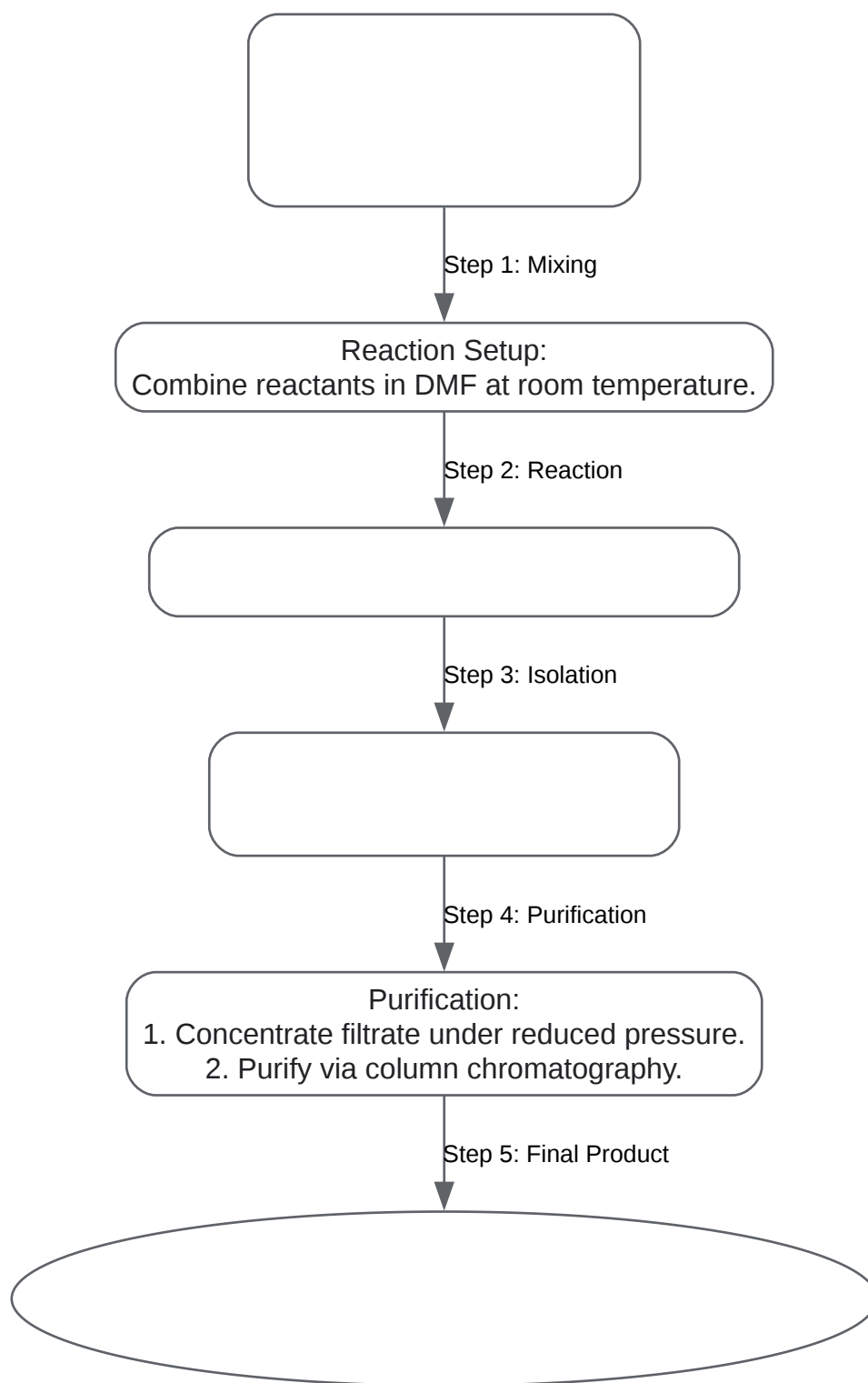
Physicochemical Data Summary

Property	Value	Source(s)
CAS Number	90035-20-4	[1]
Molecular Formula	C ₁₄ H ₉ F ₃ O ₂	[1]
Molecular Weight	266.22 g/mol	[1][2]
Boiling Point	326.9 ± 42.0 °C (Predicted)	[1]
Density	1.297 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	Colorless oil	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

Synthesis and Experimental Protocol

The synthesis of **4-(4-(trifluoromethyl)phenoxy)benzaldehyde** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is effective due to the activation of the aromatic ring by the aldehyde group on the electrophile and the stability of the resulting phenoxide nucleophile.

Synthesis Workflow



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Caption: Workflow for the synthesis of **4-(4-(trifluoromethyl)phenoxy)benzaldehyde**.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the synthesis of diaryl ethers.

[1]

- **Reagent Preparation:** To a solution of 4-(trifluoromethyl)phenol (9.1 g, 56 mmol, 1.2 eq.) in N,N-dimethylformamide (DMF, 100 mL), add cesium carbonate (22.8 g, 70 mmol, 1.5 eq.) and 4-fluorobenzaldehyde (5 mL, 46.6 mmol, 1.0 eq.) sequentially.
 - **Expert Insight:** Cesium carbonate is chosen as the base because its high solubility in DMF and the large, soft cesium cation effectively promote the formation of the phenoxide nucleophile without significant side reactions. DMF is an ideal polar aprotic solvent that can solvate the cation, leaving a highly reactive "naked" phenoxide anion for the S_NAr reaction.
- **Reaction Execution:** Stir the reaction mixture at room temperature to ensure homogeneity, then warm the mixture to 85°C. Maintain stirring at this temperature for 16 hours.
 - **Expert Insight:** The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich 4-fluorobenzaldehyde ring. Monitoring the reaction by TLC or LCMS is recommended to ensure completion.
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the insoluble cesium salts.
 - **Expert Insight:** Filtration is a critical step to remove inorganic byproducts before solvent evaporation, which simplifies the subsequent purification process.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the DMF. Purify the resulting crude product by flash column chromatography using a silica gel stationary phase and a cyclohexane/ethyl acetate (70/30, v/v) mobile phase.
 - **Expert Insight:** The choice of a relatively non-polar eluent system is tailored to the moderate polarity of the diaryl ether product, allowing for efficient separation from any unreacted starting materials or polar impurities.

- **Product Characterization:** The final product, 4-(4'-(trifluoromethyl))phenoxybenzaldehyde, is obtained as a colorless oil (yield: ~73%).^[1]

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic methods.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The structure of the product can be confirmed by ¹H NMR spectroscopy. Expected signals include a singlet for the aldehydic proton around δ 9.97 ppm, and a series of multiplets in the aromatic region (δ 7.11-7.91 ppm) corresponding to the eight aromatic protons.^[1]
- **LCMS (Liquid Chromatography-Mass Spectrometry):** This technique confirms the molecular weight of the compound. For **4-(4-(trifluoromethyl)phenoxy)benzaldehyde**, the expected mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ is 267.^[1]
- **Infrared (IR) Spectroscopy:** IR analysis would show characteristic absorption bands, including a strong C=O stretch for the aldehyde at approximately 1700 cm^{-1} , C-O-C stretches for the ether linkage around $1250\text{-}1050\text{ cm}^{-1}$, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Applications in Research and Drug Development

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is not typically an end-product but rather a valuable intermediate for constructing more complex molecular architectures.

- **Scaffold for Drug Discovery:** The trifluoromethyl group is a bioisostere for chlorine and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.^{[3][4][5]} This makes trifluoromethyl-containing building blocks like the topic compound highly valuable in medicinal chemistry. The aldehyde group provides a reactive handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build out the final drug molecule.^[6]
- **Intermediate in Agrochemicals and Materials Science:** Similar to its role in pharmaceuticals, this compound can serve as a precursor in the synthesis of advanced pesticides and

herbicides, where the trifluoromethyl moiety often enhances efficacy.^[7] Its structural motifs are also relevant in materials science for creating specialized polymers and coatings with enhanced thermal stability or specific electronic properties.^[8]

Safety and Handling

Proper handling of **4-(4-(trifluoromethyl)phenoxy)benzaldehyde** is essential in a laboratory setting. While specific hazard data for this exact compound is limited, guidelines for structurally similar aromatic aldehydes and fluorinated compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.^{[9][10]}
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.^{[9][11]} Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[1][12]} For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.^[1]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.^{[9][13]}
 - Eye Contact: Rinse cautiously with water for several minutes.^{[9][13]}
 - Inhalation: Move the person to fresh air.^{[9][10]}
 - Ingestion: Seek medical attention if you feel unwell.^[13]

Conclusion

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. The reactive aldehyde, the linking ether, and the property-enhancing trifluoromethyl group make it a versatile building block for synthesizing a wide array of complex organic molecules. Its primary applications lie in the fields of pharmaceutical and agrochemical research, where the introduction of the trifluoromethyl moiety is a well-established strategy for optimizing the

performance of bioactive compounds. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher intending to utilize this potent synthetic tool.

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